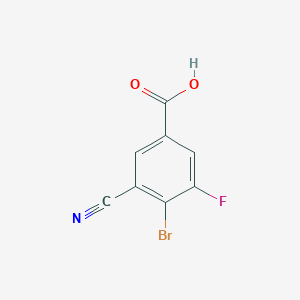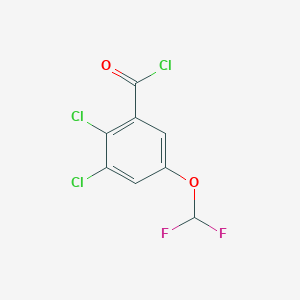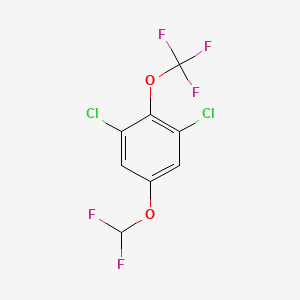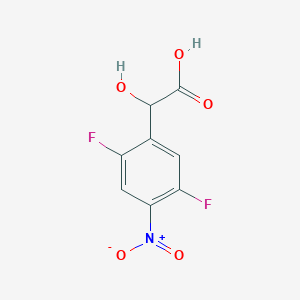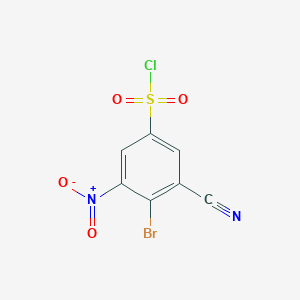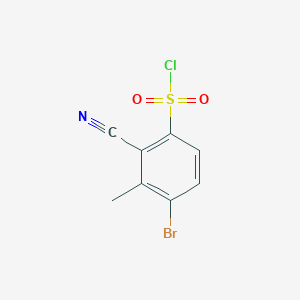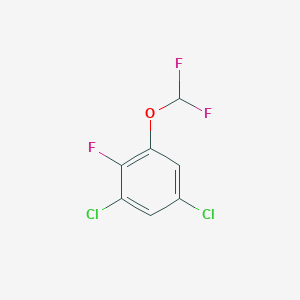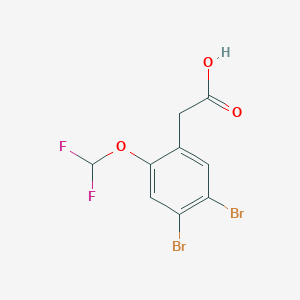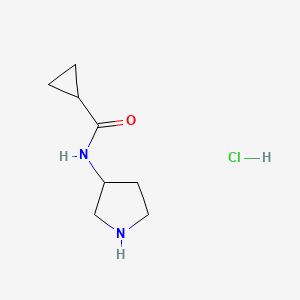
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine
Vue d'ensemble
Description
The compound “5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The trifluoromethyl group is strongly electron-withdrawing . These unique properties of fluorine mean that substitution reactions involving the trifluoromethyl group can be treated as purely electron-withdrawing .Applications De Recherche Scientifique
Synthesis and Process Development
- Voriconazole Synthesis : A study by Butters et al. (2001) explored the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, using a derivative of 5-fluoropyrimidine (Butters et al., 2001).
Malaria Treatment Research
- Aminomethylphenol Lead Selection : Research by Chavchich et al. (2016) involved the study of trifluoromethyl-substituted pyridine and pyrimidine analogues for malaria treatment, focusing on compounds like JPC-3210 for their antimalarial activity (Chavchich et al., 2016).
Herbicidal Applications
- Herbicidal Sulfonylureas : Hamprecht et al. (1999) examined new pyrimidine intermediates for herbicidal sulfonylureas, highlighting their selective post-emergence herbicidal properties in crops like cotton and wheat (Hamprecht et al., 1999).
Radiopharmaceutical Development
- Stereospecific Fluorination : A study by Turkman et al. (2010) developed a novel method for stereospecific fluorination at the 2′-arabino-position of pyrimidine nucleosides, beneficial for creating radiolabeled nucleoside analogs (Turkman et al., 2010).
Molecular Structure and Bonding Analysis
- Molecular Conformations : Sagar et al. (2017) analyzed the molecular conformations and hydrogen bonding in pyrimidine derivatives, providing insights into their structural chemistry (Sagar et al., 2017).
Synthetic Chemistry Innovations
- Trifluoroamine Oxide Reactions : Gupta et al. (2000) synthesized a series of pyrimidine methyl and polyfluoroalkyl ethers, contributing to the understanding of pyrimidine chemistry (Gupta et al., 2000).
Enantiopure Synthesis
- Trifluoromethylated Analogues : Sukach et al. (2015) focused on synthesizing new trifluoromethylated analogues of 4,5-dihydroorotic acid, highlighting advancements in enantiopure synthesis (Sukach et al., 2015).
Mécanisme D'action
Orientations Futures
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests a promising future for the research and development of “5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine” and similar compounds.
Propriétés
IUPAC Name |
5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F5N3O2S/c1-5-8(14)11(23(2,21)22)20-10(19-5)9-7(13)3-6(4-18-9)12(15,16)17/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFDGPGHBMKUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)F)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



